molecular formula C6H3F2NO3 B1589349 3,6-Difluoro-2-nitrophenol CAS No. 139548-97-3

3,6-Difluoro-2-nitrophenol

Cat. No.: B1589349
CAS No.: 139548-97-3
M. Wt: 175.09 g/mol
InChI Key: LDAORTVYRIJMQH-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-nitrophenol is an aromatic compound with the molecular formula C6H3F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-nitrophenol typically involves the nitration of 3,6-difluorophenol. This process is carried out by reacting 3,6-difluorophenol with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

    Reduction: 3,6-Difluoro-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 3,6-Difluoro-2-nitroquinone.

Scientific Research Applications

Pharmaceutical Applications

3,6-Difluoro-2-nitrophenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

  • Anticancer Drugs:
    • Synthesis of Chemotherapeutics: It is utilized as a precursor for drugs such as gefitinib and erlotinib, which are effective against lung cancer. Additionally, it aids in the synthesis of taxanes and vinca alkaloids, which target different cancer types .
    • Case Study: Research indicates that incorporating this compound in drug synthesis can enhance efficacy and reduce side effects compared to traditional compounds.
  • Anti-inflammatory Agents:
    • It is also employed in the synthesis of selective COX-2 inhibitors, which are used to treat inflammation and pain .
  • Antimicrobial Agents:
    • The compound can serve as a precursor for antibiotics such as fluoroquinolones and cephalosporins, addressing bacterial infections effectively .

Analytical Chemistry Applications

This compound is utilized as a reagent in analytical methods:

  • Detection of Chemical Substances: It enhances the accuracy of detecting specific analytes in complex mixtures. Its unique properties allow for improved sensitivity in various assays .

Environmental Monitoring

The compound plays a role in environmental applications:

  • Pollutant Detection: It can be applied for monitoring pollutants, aiding industries in complying with environmental regulations and ensuring ecosystem safety .

Agrochemical Applications

In the agrochemical sector, this compound is used as an intermediate for:

  • Herbicides and Fungicides: It contributes to the development of effective agrochemicals that combat plant diseases and pests .

Material Science Applications

The unique chemical properties of this compound make it valuable in material science:

  • Development of Advanced Materials: Its stability and reactivity facilitate the creation of durable polymers and coatings with enhanced resistance to environmental factors .

Summary Table of Applications

Application AreaSpecific UsesPotential Outcomes
PharmaceuticalsAnticancer drugs (e.g., gefitinib)More effective cancer treatments
Anti-inflammatory agents (COX-2 inhibitors)Improved management of pain and inflammation
Antimicrobial agents (e.g., fluoroquinolones)Effective treatment against resistant bacteria
Analytical ChemistryReagent for detecting specific analytesEnhanced accuracy in chemical analysis
Environmental MonitoringDetection of pollutantsCompliance with regulations
AgrochemicalsIntermediate for herbicides and fungicidesEffective control over plant diseases
Material ScienceDevelopment of advanced materialsCreation of durable and resistant materials

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3-Difluoro-6-nitrophenol
  • 2,4-Difluoro-6-nitrophenol
  • 2,6-Difluoro-4-nitrophenol

Comparison: 3,6-Difluoro-2-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups on the phenol ring. This positioning affects its chemical reactivity and physical properties. Compared to other difluoronitrophenols, this compound may exhibit different reactivity patterns and stability, making it suitable for specific applications where other isomers might not be as effective .

Biological Activity

3,6-Difluoro-2-nitrophenol is an organic compound notable for its unique chemical structure, which includes two fluorine atoms and a nitro group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and relevant case studies.

  • Molecular Formula : C6_6H3_3F2_2NO3_3
  • Molecular Weight : Approximately 175.09 g/mol
  • Appearance : White to light yellow solid
  • Solubility : Soluble in organic solvents like ethanol and acetone
  • UV Absorption : Strong absorption at 309 nm

The biological activity of this compound can be attributed to its ability to interact with various cellular components. The nitro group in the compound can undergo reduction, leading to the formation of reactive intermediates that disrupt cellular processes. This interaction may result in antimicrobial effects and the inhibition of specific enzymatic activities.

Applications in Drug Synthesis

This compound serves as a precursor in the synthesis of several pharmaceutical compounds. Key applications include:

  • Anticancer Drugs : It is utilized in synthesizing chemotherapeutic agents such as gefitinib and erlotinib, which are effective against lung cancer.
  • Selective COX-2 Inhibitors : The compound is also used in developing drugs that target inflammation and pain management.
  • Agrochemicals : It plays a role as an intermediate in the synthesis of herbicides and fungicides.

Anticancer Activity

A study highlighted the use of this compound as an intermediate for synthesizing taxanes and vinca alkaloids, which are known for their anticancer properties. The incorporation of fluorine atoms enhances the efficacy of these compounds by improving their metabolic stability and bioavailability.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2,3-Difluoro-6-nitrophenolTwo fluorine atoms, one nitro groupDifferent position affects reactivity
3,5-Difluoro-2-nitrophenolTwo fluorine atoms, one nitro groupVarying positions influence biological activity
4-Bromo-3,6-difluoro-2-nitrophenolBromine substituent alongside fluorinesPresence of bromine alters electronic properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Difluoro-2-nitrophenol, and what catalysts are typically employed?

  • Methodological Answer : The synthesis often involves nitration and fluorination of phenol derivatives. Key intermediates include halogenated precursors, where nitro and fluorine groups are introduced via electrophilic substitution. Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pressure (1–3 atm H₂) is effective for reducing nitro intermediates while preserving fluorine substituents . For fluorination, agents like Selectfluor® or direct halogen exchange (Halex reaction) with KF in polar aprotic solvents (e.g., DMF) are common. Post-synthesis purification via recrystallization (ethanol/water) ensures >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹⁹F NMR : Distinct signals at δ −110 to −120 ppm (ortho-F) and δ −130 to −140 ppm (meta-F), reflecting electronic effects of the nitro group .
  • IR Spectroscopy : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and phenolic O–H stretch at ~3300 cm⁻¹ (broad).
  • Mass Spectrometry (HRMS) : Molecular ion [M−H]⁻ at m/z 190.01 (C₆H₂F₂NO₃⁻) with fragmentation patterns confirming nitro and fluorine positions .
  • Melting Point : Reported range 94–98°C (dec.), consistent with nitro-phenol derivatives .

Q. What are the critical considerations for handling and storing this compound to ensure stability during experimental workflows?

  • Methodological Answer : Store in amber vials at −20°C under inert gas (argon) to prevent photodegradation and oxidation. Solubility in DMSO (50 mg/mL) facilitates stock solutions, but avoid aqueous buffers at pH >7 to prevent deprotonation and nitro group instability .

Advanced Research Questions

Q. How do the positions of fluorine and nitro groups influence the acidity and reactivity of this compound compared to its structural analogs?

  • Methodological Answer : The ortho-nitro and meta-fluoro substituents enhance acidity (pKa ~4.2) via resonance and inductive effects. Comparative studies show:

  • Acidity Trend : 2,4,6-Trinitrophenol (pKa 0.3) > this compound > 4-Nitrophenol (pKa 7.1) .
  • Reactivity : Fluorine’s electronegativity directs electrophilic substitution to the para position, while nitro groups deactivate the ring. Computational DFT studies (B3LYP/6-31G*) validate these electronic effects .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies) and control for solvent effects (DMSO vs. ethanol).
  • Structural Validation : Re-synthesize disputed compounds and confirm purity via HPLC (>99%) .
  • Data Reproducibility : Cross-validate with independent labs, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How can computational modeling be integrated with experimental SAR studies to predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like Hammett σ (nitro group), logP, and dipole moments. Validate against experimental IC₅₀ values for enzyme inhibition.
  • Docking Simulations : Target enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities. Correlate with in vitro results to refine substituent choices .
  • Data Table : Biological Activities of Analogues
CompoundBiological ActivityReference
This compoundAntimicrobial (MIC: 8 µg/mL)
4-TrifluoromethylphenolEnzyme Inhibition (IC₅₀: 12 µM)

Properties

IUPAC Name

3,6-difluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAORTVYRIJMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437445
Record name 3,6-DIFLUORO-2-NITROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139548-97-3
Record name 3,6-DIFLUORO-2-NITROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3,6-Difluoro-2-nitrophenol
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3,6-Difluoro-2-nitrophenol
3,6-Difluoro-2-nitrophenol
3,6-Difluoro-2-nitrophenol

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